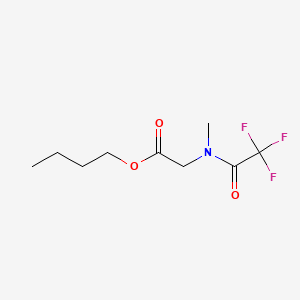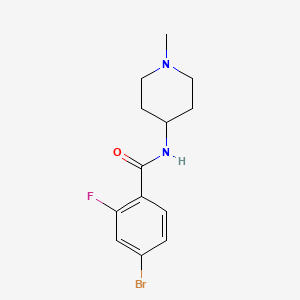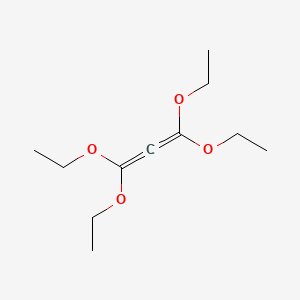
3-Dimethylaminobutyramide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylaminobutyramide hydrochloride is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a butyramide backbone, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminobutyramide hydrochloride typically involves the reaction of dimethylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Dimethylamine and Butyryl Chloride Reaction: Dimethylamine is reacted with butyryl chloride in an organic solvent like dichloromethane. Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Formation of the Amide: The reaction mixture is stirred at room temperature for several hours, leading to the formation of 3-Dimethylaminobutyramide.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dimethylaminobutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or amines.
Applications De Recherche Scientifique
3-Dimethylaminobutyramide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-Dimethylaminobutyramide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. The compound may also act as a nucleophile in biochemical reactions, facilitating the formation or cleavage of chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N,N-Dimethylformamide: A solvent with similar chemical properties.
Dimethylamine hydrochloride: A related amine with different applications.
Uniqueness
3-Dimethylaminobutyramide hydrochloride is unique due to its specific structure, which imparts distinct reactivity and solubility characteristics
Propriétés
Numéro CAS |
64037-66-7 |
|---|---|
Formule moléculaire |
C6H15ClN2O |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
(4-amino-4-oxobutan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(8(2)3)4-6(7)9;/h5H,4H2,1-3H3,(H2,7,9);1H |
Clé InChI |
DRTJQNPUCWCPOF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)N)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


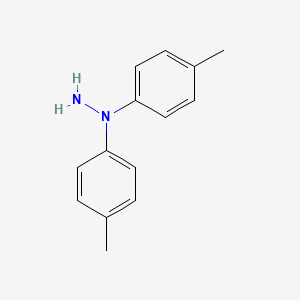
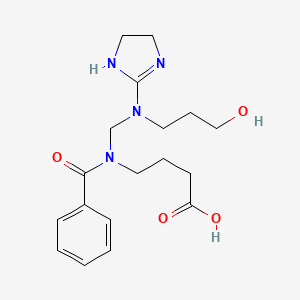
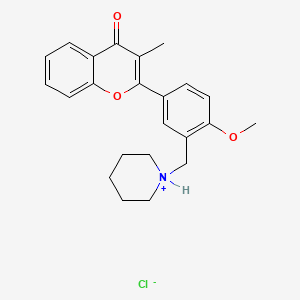

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
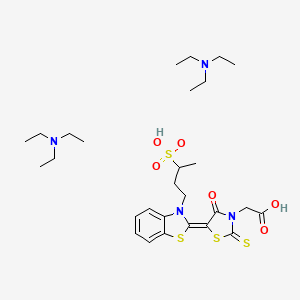
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
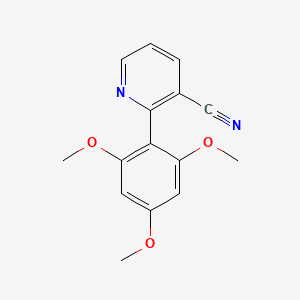
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
